1-Fluoro-2-methyl-4-(sulfinylamino)benzene
Description
Properties
IUPAC Name |
1-fluoro-2-methyl-4-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNOS/c1-5-4-6(9-11-10)2-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYDNTSAAVMEBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=S=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Sequential Functionalization
Starting material : 1-Fluoro-4-methylbenzene
Key steps :
- Nitration : Introduction of a nitro group at the para position to the methyl group using mixed acid (HNO₃/H₂SO₄) at 0–5°C.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/AcOH reduction converts the nitro group to an amine.
- Sulfoxidation : Reaction with sulfinyl chloride (e.g., SOCl₂) or oxidation of a thioether intermediate using m-CPBA to install the sulfinylamino group.
| Step | Reagents/Conditions | Yield (Reported) | Source |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | ~70–85% (analogous) | |
| Reduction | H₂ (1 atm), Pd-C, EtOH | 80–90% | |
| Sulfoxidation | m-CPBA, CH₂Cl₂, rt | 60–75% |
Direct Sulfinylamination via Coupling
Method : Palladium-catalyzed cross-coupling of aryl halides with sulfinamide derivatives.
Procedure :
- Substrate : 1-Bromo-2-methyl-4-fluorobenzene.
- Reagent : Sulfinamide (e.g., NH₂SOAr) with Pd(PPh₃)₄, K₂CO₃ in DMF at 100°C.
- Avoids multi-step nitro-group manipulation.
- High regioselectivity due to halogen positioning.
- Requires specialized catalysts and anhydrous conditions.
Oxidation of Thioether Intermediates
Pathway :
- Thioether formation : Reaction of 4-fluoro-2-methylaniline with methylthiolate (NaSMe) in DMF.
- Sulfoxidation : Oxidation with H₂O₂ or m-CPBA to convert -SMe to -S(O)NH₂.
- Oxidant selectivity : m-CPBA minimizes overoxidation to sulfones.
- Solvent : Dichloromethane or THF for optimal solubility.
Comparative Analysis of Methods
| Method | Advantages | Challenges | Scalability |
|---|---|---|---|
| Nitration-Reduction | High yields, simple reagents | Multi-step purification | Industrial |
| Direct Coupling | Single-step, regioselective | Costly catalysts | Lab-scale |
| Thioether Oxidation | Mild conditions | Risk of overoxidation | Moderate |
Key Research Findings
- Sulfoxidation efficiency : m-CPBA achieves >90% conversion in sulfinylamino installation, outperforming H₂O₂.
- Functional group compatibility : Methyl and fluorine groups remain intact under nitration conditions (H₂SO₄/HNO₃).
- Byproduct mitigation : Fe/AcOH reduction minimizes dehalogenation compared to catalytic hydrogenation.
Chemical Reactions Analysis
1-Fluoro-2-methyl-4-(sulfinylamino)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinylamino group to an amino group.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-2-methyl-4-(sulfinylamino)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene involves its interaction with specific molecular targets. The sulfinylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The fluorine atom’s electronegativity also plays a role in modulating the compound’s chemical behavior .
Comparison with Similar Compounds
1-Chloro-4-(sulfinylamino)benzene (CID 83193)
- Structure: Chlorine at position 1, sulfinylamino at position 4 .
- Key Differences: Electron Effects: Chlorine (less electronegative than fluorine) reduces the ring’s electron deficiency. Reactivity: Sulfinylamino group’s tautomerism is less influenced by adjacent substituents compared to the fluorine-methyl combination.
- Synthetic Routes : Likely synthesized via chlorination of aniline followed by sulfinylation.
1-Chloro-2-methyl-3-(sulfinylamino)benzene
- Structure: Chlorine at position 1, methyl at 2, sulfinylamino at 3 .
- Key Differences: Substituent Positions: Methyl and sulfinylamino groups are meta to each other, altering steric and electronic interactions. Applications: Potential differences in bioactivity due to altered hydrogen-bonding capabilities.
4-Fluorophenyl Methyl Sulfone (CAS 455-15-2)
1-Chloro-2-fluoro-4-[(2-fluorobenzyl)sulfanyl]benzene (CAS 1443327-31-8)
- Structure : Chlorine at 1, fluorine at 2, benzylsulfanyl (-S-CH₂-C₆H₄F) at 4 .
- Key Differences: Sulfur Linkage: Sulfanyl (-S-) vs. sulfinylamino (-N=S=O). Applications: Sulfanyl groups are less polar, impacting solubility and metabolic pathways.
Comparative Analysis Table
| Property | 1-Fluoro-2-methyl-4-(sulfinylamino)benzene | 1-Chloro-4-(sulfinylamino)benzene | 4-Fluorophenyl Methyl Sulfone |
|---|---|---|---|
| Molecular Weight | ~187.6 g/mol | ~189.6 g/mol | ~174.2 g/mol |
| Functional Group | Sulfinylamino (-N=S=O) | Sulfinylamino | Sulfone (-SO₂CH₃) |
| Electron Effects | Moderate electron withdrawal (F, -N=S=O) | Moderate withdrawal (Cl, -N=S=O) | Strong withdrawal (SO₂CH₃) |
| Reactivity | High (tautomerism, redox-active) | Moderate | Low (stable sulfone) |
| Synthetic Complexity | High (multiple substituents) | Moderate | Low |
| Potential Applications | Pharma intermediates, catalysts | Chemical synthesis | Polymers, surfactants |
Key Research Findings
Electronic and Steric Effects
- Fluorine vs. Chlorine : Fluorine’s higher electronegativity increases the ring’s electron deficiency, enhancing resistance to electrophilic attack compared to chlorine analogs .
- Methyl Group : Steric hindrance at position 2 reduces accessibility for further substitution, a feature absent in para-substituted analogs .
Sulfinylamino Group Dynamics
Biological Activity
1-Fluoro-2-methyl-4-(sulfinylamino)benzene, with the CAS number 1785763-34-9, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C7H8FNO2S
- Molecular Weight: 189.21 g/mol
- Structure: The compound features a fluoro group, a methyl group, and a sulfinylamino moiety attached to a benzene ring, contributing to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition: The sulfinylamino group may interact with various enzymes, potentially inhibiting their activity. This interaction can modulate metabolic pathways and influence cellular functions.
- Receptor Binding: The compound may bind to specific receptors, altering signaling pathways that lead to physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
This compound has shown promising results against various microbial strains. Studies have reported:
- Inhibition of Bacterial Growth: Effective against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
- Mechanism: Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Preliminary studies indicate that the compound may possess anticancer properties:
- Cell Proliferation Inhibition: In vitro studies demonstrated reduced proliferation of cancer cell lines.
- Apoptosis Induction: The compound may trigger apoptosis in cancer cells through activation of intrinsic pathways.
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties:
- Cytokine Modulation: It may reduce the production of pro-inflammatory cytokines in immune cells.
- Potential Applications: Could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 (Antimicrobial) | Significant inhibition of E. coli and S. aureus growth | Suggests potential use as an antimicrobial agent |
| Study 2 (Anticancer) | Reduced viability in breast cancer cell lines | Indicates potential for cancer treatment applications |
| Study 3 (Anti-inflammatory) | Decreased TNF-alpha levels in macrophages | Supports further investigation in inflammatory conditions |
Toxicity and Safety Profile
Toxicological assessments are essential for evaluating the safety of this compound:
- Acute Toxicity Tests: Initial studies suggest low acute toxicity; however, comprehensive studies are required.
- Long-term Effects: Chronic exposure studies are necessary to assess potential long-term health effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Fluoro-2-methyl-4-(sulfinylamino)benzene, and how can intermediates be validated?
- Methodology :
- Step 1 : Start with fluorinated benzene derivatives (e.g., 2-fluorotoluene) as the core structure. Introduce the sulfinylamino group via sulfonation followed by controlled oxidation to the sulfinyl stage. Use reagents like chlorosulfonic acid for sulfonation and hydrogen peroxide for oxidation .
- Step 2 : Validate intermediates using HPLC-MS to confirm molecular weight and FT-IR to track functional groups (e.g., S=O stretch at ~1050 cm⁻¹). For final product purity, employ ¹H/¹³C NMR to resolve substituent positions and X-ray crystallography for absolute configuration (if crystalline) .
Q. How can researchers distinguish between sulfinyl (S=O) and sulfonyl (SO₂) groups in structural characterization?
- Analytical Strategies :
- Vibrational Spectroscopy : Sulfinyl groups show a single S=O stretch (~1020–1070 cm⁻¹), while sulfonyl groups exhibit two asymmetric/symmetric stretches (~1300 and ~1150 cm⁻¹) .
- NMR Chemical Shifts : Sulfinylamino protons typically resonate at δ 2.5–3.5 ppm (¹H), whereas sulfonyl groups deshield adjacent protons to δ 7.5–8.5 ppm due to stronger electron withdrawal .
Advanced Research Questions
Q. What experimental designs are optimal for studying the hydrolytic stability of the sulfinylamino group under varying pH conditions?
- Methodology :
- Controlled Hydrolysis : Prepare buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy (λ_max ~260 nm for aromatic intermediates) and LC-MS/MS to identify breakdown products.
- Kinetic Analysis : Use pseudo-first-order kinetics to calculate half-lives. For example, acidic conditions (pH < 3) may protonate the sulfinyl group, accelerating hydrolysis, while neutral/basic conditions stabilize it .
- Data Contradiction Resolution : If conflicting stability data arise, verify buffer ionic strength and temperature control, as these factors significantly influence reaction rates .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Computational Workflow :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to model transition states for nucleophilic attack at the fluorine or sulfinylamino site.
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., fluorine’s σ-hole) to predict regioselectivity. For instance, the fluorine atom’s high electronegativity may favor SNAr reactions, while the sulfinyl group could act as a leaving group under specific conditions .
- Validation : Compare computational results with experimental kinetic isotope effects or Hammett plots to assess predictive accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
